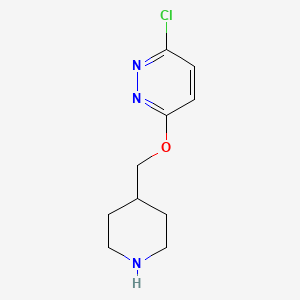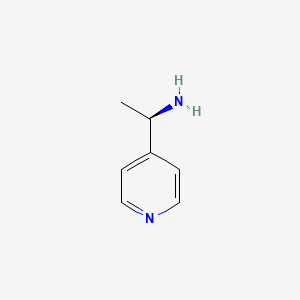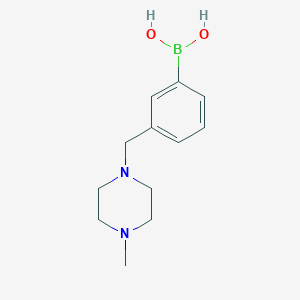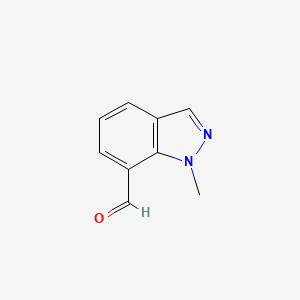
1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid
Descripción general
Descripción
1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyrazole ring at the 4-position, which is further functionalized with a boronic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 6-chloropyrimidine-4-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid is widely used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl motifs, which are common in pharmaceuticals and organic materials .
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize molecules with potential therapeutic properties. The pyrazole and pyrimidine rings are common motifs in many bioactive compounds, including kinase inhibitors and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it useful in the production of durable and high-performance materials .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
(1-(6-Chloropyrimidin-4-yl)-4-piperidinol): Another compound with a similar pyrimidine ring structure but with a piperidinol group instead of a pyrazole ring.
(1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid): A closely related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a boronic acid group with a pyrazole and pyrimidine ring system. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Propiedades
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXKFQNFLSJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674401 | |
| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-81-3 | |
| Record name | B-[1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid interact with AmpC β-lactamase?
A: The research paper you provided, "AmpC beta-lactamase in complex with [1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl] boronic acid" [], focuses on determining the crystal structure of AmpC β-lactamase complexed with the aforementioned compound. While the abstract doesn't provide details on the interaction mechanism, the title suggests that (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid forms a complex with AmpC β-lactamase. This likely indicates its potential as an inhibitor of this enzyme, which is a significant target in addressing antibiotic resistance. Further research and a full-text analysis of the paper are necessary to elucidate the specific interactions and their implications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)


![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)


![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)


![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)

